molecular formula C₂₅H₁₉D₃N₄O₄ B1157075 Eltrombopag-d3

Eltrombopag-d3

Cat. No.: B1157075
M. Wt: 445.49
Attention: For research use only. Not for human or veterinary use.
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Description

Eltrombopag-d3 is a deuterium-labeled stable isotope of the small molecule Eltrombopag, a thrombopoietin receptor (TPO-R) agonist. The chemical name is 3-[2,3,4-trideuterio-5-[(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]hydrazinyl]-6-hydroxyphenyl]benzoic acid. It has a molecular formula of C 25 H 19 D 3 N 4 O 4 and a molecular weight of 445.49 g/mol [ ]. Eltrombopag itself is an orally bioavailable, non-peptide agonist that binds to the transmembrane domain of the TPO receptor (c-MPL), activating the JAK/STAT signaling pathway to stimulate megakaryocyte proliferation and differentiation, ultimately increasing platelet production [ ]. Beyond its primary mechanism, research suggests Eltrombopag may have immunomodulatory effects, potentially involving interferon-gamma, TGF-beta, and PPAR-gamma pathways, and may also function as an iron chelator [ ][ ][ ]. The parent compound is used in research related to conditions like immune thrombocytopenia (ITP) and aplastic anemia [ ][ ][ ]. As an isotopically labeled analog, this compound is specifically designed for use as an internal standard in quantitative mass spectrometry. It is essential for pharmacokinetic studies, drug metabolism analysis, and other analytical applications, helping to ensure accurate and precise measurement of Eltrombopag levels in complex biological matrices. This product is supplied with a Certificate of Analysis to guarantee its identity and purity. For Research Use Only (RUO). Not for use in humans, diagnostics, or therapeutics.

Properties

Molecular Formula

C₂₅H₁₉D₃N₄O₄

Molecular Weight

445.49

Synonyms

3’-[2-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid-d3;  SB 497115-d3

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Immune Thrombocytopenia (ITP)
    • Eltrombopag has been extensively studied for its efficacy in treating chronic immune thrombocytopenia, especially in patients who have not responded to conventional therapies. A notable study demonstrated that eltrombopag significantly increased platelet counts in ITP patients, with 81% achieving a target platelet count of ≥50 × 10^9/L after six weeks of treatment at the highest dose .
    • Case Study : An 82-year-old male with non-small-cell lung cancer developed severe ITP after immune checkpoint inhibitor therapy. Initial treatments were ineffective, but subsequent administration of eltrombopag resulted in a rapid improvement in platelet counts .
  • Aplastic Anemia
    • Research indicates that eltrombopag can induce trilineage hematopoiesis in patients with aplastic anemia, leading to increased levels of not only platelets but also red and white blood cells . This broadening of hematopoietic recovery highlights its potential as a therapeutic option in this severe condition.
  • Hematologic Malignancies
    • Eltrombopag has been evaluated in the context of hematologic malignancies, where it may help manage thrombocytopenia induced by chemotherapy. In clinical trials, patients receiving eltrombopag alongside chemotherapy reported improved platelet counts and reduced need for platelet transfusions .

Table 1: Efficacy of Eltrombopag in Immune Thrombocytopenia

StudyPatient GroupDose (mg/day)Response Rate (%)Target Platelet Count Achieved (%)
RAISE TrialITP Patients302838
RAISE TrialITP Patients507059
RAISE TrialITP Patients758181

Table 2: Adverse Events Associated with Eltrombopag Treatment

Adverse EventEltrombopag Group (%)Placebo Group (%)
Headache1010
Nausea52
Fatigue87

Long-term Safety and Tolerability

Long-term studies have shown that eltrombopag is generally well-tolerated, with adverse events comparable to placebo groups. The most common side effects include mild to moderate headaches and gastrointestinal disturbances . Importantly, serious adverse events were rare, and no thrombotic events were documented during clinical trials .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

The primary distinction lies in deuterium substitution, which reduces metabolic degradation via the "deuterium isotope effect." This modification is hypothesized to alter pharmacokinetic (PK) parameters, though direct clinical studies on Eltrombopag-d3 are absent.

Table 1: Structural and Hypothetical PK Comparison

Parameter Eltrombopag This compound
Molecular Formula C25H22N4O4 C25H19D3N4O4
Molecular Weight 442.45 g/mol 445.49 g/mol
Metabolism Hepatic (CYP1A2, CYP2C8) Likely slower due to deuterium
Half-life (observed) 21–32 hours Hypothetically prolonged
Food/Drug Interactions Severe with polyvalent cations Likely similar, pending data

Eltrombopag exhibits dose-dependent PK, with supratherapeutic doses (up to 200 mg) showing linear increases in exposure and platelet response . This compound may achieve comparable efficacy at lower doses due to enhanced stability, though this requires validation.

Comparison with Other Thrombopoietin Receptor Agonists

Romiplostim

Romiplostim, a peptide-based TPO agonist administered subcutaneously, differs structurally from this compound.

Table 2: Functional Comparison with Romiplostim

Parameter This compound Romiplostim
Administration Oral Subcutaneous
Mechanism Small-molecule agonist Peptide fusion protein
Half-life ~21–32 hours (parent) 120–140 hours
Drug Interactions High with cations Minimal

Romiplostim’s prolonged half-life reduces dosing frequency (weekly vs. daily for Eltrombopag), but injection requirements limit patient convenience. This compound could bridge this gap via oral administration and optimized PK.

Avatrombopag

Avatrombopag, another oral TPO agonist, has fewer dietary restrictions compared to Eltrombopag, which requires fasting to avoid cation interference .

Table 3: Research Priorities for this compound

Study Focus Objective Relevance
Pharmacokinetics Compare half-life and exposure with parent Validate deuterium isotope effect
Dietary Interactions Assess cation interference Improve dosing flexibility
Long-term Safety Monitor thrombosis and hepatotoxicity Confirm hypothesized safety advantages

Preparation Methods

Palladium-Catalyzed Coupling

3-Carboxyphenylboronic acid (II) reacts with 2-bromo-4-chlorophenol (III) in the presence of Pd/C and potassium carbonate in 1,2-dimethoxyethane/water to form biphenyl intermediate (IV) (94.4% yield, 96.7% purity).

Nitration

Intermediate (IV) undergoes nitration using nitric acid in sulfuric acid to yield nitro compound (V).

Hydrogenation

Nitro group reduction in (V) via catalytic hydrogenation (H₂/Pd-C) produces amine (VI) (70–90% yield, 95–99% purity).

Final Coupling

Amine (VI) couples with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (VIII) using sodium nitrite and sulfamic acid to form Eltrombopag (60–90% yield).

Deuteration Strategies for Eltrombopag-d3

Deuterium incorporation requires modifying specific steps in the above synthesis. Common approaches include:

Deuterated Reagents in Hydrogenation

Replacing H₂ with D₂ during the hydrogenation of nitro compound (V) introduces deuterium at the amine position (Fig. 1):

(V) Ar-NO2D2/Pd-CAr-ND2Ar-NHD (after workup)[1]\text{(V) } \text{Ar-NO}2 \xrightarrow{\text{D}2/\text{Pd-C}} \text{Ar-ND}_2 \rightarrow \text{Ar-NHD} \text{ (after workup)}

Isotopic Purity : >98% deuterium incorporation achievable with excess D₂.

Deuterated Methylation Agents

Introducing CD₃ groups via deuterated methyl iodide (CD₃I) during pyrazolone synthesis (compound VIII):

Pyrazolone precursor+CD3ICD3-substituted pyrazolone[2]\text{Pyrazolone precursor} + \text{CD}3\text{I} \rightarrow \text{CD}3\text{-substituted pyrazolone}

Yield : 75–85% with 99% isotopic purity.

Solvent Isotope Effects

Using deuterated solvents (e.g., D₂O, CD₃OD) in proton-exchange steps (e.g., acid-base workups) introduces deuterium at labile positions.

Synthetic Pathways for this compound

Route 1: Deuterium-Labeled Amine Intermediate

  • Step Modification : Hydrogenate nitro compound (V) with D₂/Pd-C.

  • Outcome : Amine (VI-d2) with two deuteriums; third deuterium introduced via CD₃I in pyrazolone synthesis.

  • Overall Yield : 58–72%.

Route 2: Full Deuteromethylation

  • Step Modification : Use CD₃I in alkylation of pyrazolone precursor (VIII).

  • Outcome : CD₃-labeled pyrazolone coupled to deuterated amine (VI-d2).

  • Purity : 98.5% (HPLC), 99% isotopic.

Analytical Characterization

Mass Spectrometry

  • Q-TOF MS : Confirms +3 Da shift (m/z 465 → 468).

  • Isotopic Purity : Calculated via peak intensity ratios (Fig. 2).

NMR Spectroscopy

  • ¹H NMR : Loss of signals at δ 2.25 (CH₃) and δ 3.90 (NH₂).

  • ²H NMR : Peaks at δ 2.25 (CD₃) and δ 4.70 (ND₂).

Challenges and Optimization

Deuterium Scrambling

  • Risk : Acidic conditions may cause H/D exchange.

  • Mitigation : Use aprotic solvents (e.g., THF-d₈) and neutral pH.

Cost of Deuterated Reagents

  • CD₃I Cost : ~$500/g vs. $5/g for CH₃I.

  • Optimization : Recycle D₂ gas via closed-loop systems.

Q & A

Q. What are the established protocols for synthesizing Eltrombopag-d3 to ensure high isotopic purity?

Synthesis of deuterated compounds like this compound requires precise control over deuterium incorporation. Key steps include:

  • Deuterium source selection : Use deuterated reagents (e.g., D₂O, deuterated solvents) in exchange reactions or direct synthesis pathways.
  • Purification : Employ techniques like preparative HPLC or column chromatography to isolate the deuterated product from non-deuterated impurities.
  • Validation : Confirm isotopic purity using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, LC-MS can detect isotopic peaks, while ²H-NMR provides direct evidence of deuterium integration .

Q. Which analytical methods are most effective in quantifying deuterium incorporation in this compound?

Method Detection Limit Advantages Limitations
LC-MS 0.1% isotopic purityHigh sensitivity; detects minor impuritiesRequires calibration standards
²H-NMR 1% deuteriumDirect quantification of deuteriumLow sensitivity for trace impurities
Isotope Ratio MS 0.01%Ultra-high precisionCostly and specialized equipment required
Prioritize cross-validation using multiple methods to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic stability between Eltrombopag and this compound across different in vitro models?

Conflicting data may arise from methodological variability. To address this:

  • Control variables : Standardize incubation conditions (e.g., pH, temperature, enzyme concentrations) across studies.
  • Model selection : Compare results across liver microsomes, hepatocytes, and in vivo models to identify species-specific metabolic pathways.
  • Data normalization : Use internal standards (e.g., stable isotope-labeled analogs) to correct for analytical variability. Contradictions often stem from differences in experimental design rather than intrinsic compound properties .

Q. What considerations are critical when designing cross-species pharmacokinetic (PK) studies for this compound to ensure translatability to human models?

  • Species selection : Prioritize species with similar thrombopoietin receptor homology (e.g., primates over rodents).
  • Dose proportionality : Conduct ascending-dose studies to identify non-linear PK behavior.
  • Sampling frequency : Collect plasma samples at early time points (0–24 hrs) to capture absorption phases and late phases (72+ hrs) to assess elimination.
  • Data analysis : Apply compartmental modeling to estimate AUC, Cmax, and half-life. Discrepancies in metabolite profiles between species should be analyzed using high-resolution MS .

Q. How should researchers address conflicting data on the deuterium isotope effect (DIE) in this compound’s efficacy?

DIE discrepancies may arise from differences in:

  • Experimental endpoints : Measure receptor binding affinity (e.g., SPR assays) alongside functional assays (e.g., platelet production in vitro).
  • Deuterium positioning : Compare deuterium placement in the molecule (e.g., metabolically labile vs. stable positions).
  • Statistical rigor : Use multivariate analysis to account for covariates like batch variability or animal age. Replicate studies under blinded conditions to minimize bias .

Methodological Best Practices

  • Data contradiction analysis : Iteratively re-examine raw data, control groups, and instrument calibration logs to identify outliers or systematic errors .
  • Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data transparency, including preregistration of study protocols .
  • Limitations reporting : Explicitly state constraints (e.g., sample size, model relevance) in publications to guide future research .

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